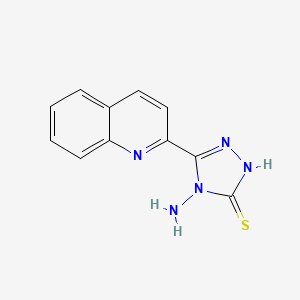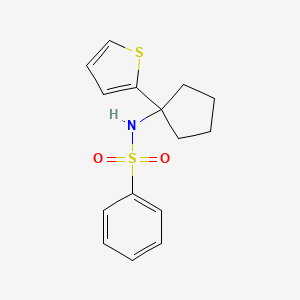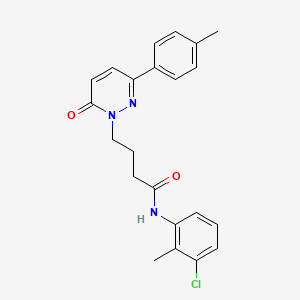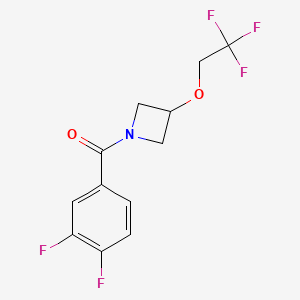
4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs .
Synthesis Analysis
The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied . Not only higher yields but also shorter reaction times were observed in comparison with the thermal procedure .Molecular Structure Analysis
The structures of the synthesized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis
The S-alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with various alkylating agents produced the S-alkylation products . This reaction was performed under thermal heating or microwave irradiation .Aplicaciones Científicas De Investigación
Synthesis of 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
This compound is synthesized through a series of four successive reactions starting from quinoline-2-carboxylic acid. Its interaction with aldehydes leads to the formation of various 4-(ethyl, aryl)idenamino derivatives. The synthesized compounds have been confirmed by IR and 1H NMR spectroscopy, elemental analysis, and their purity was ensured by thin-layer chromatography (Zozulynets, 2021).
Biological Activity
Antimicrobial Properties:
- A number of studies have synthesized derivatives of this compound and tested them for antimicrobial properties. These compounds demonstrated potent to weak antimicrobial activities, with most of the tested compounds showing some level of effectiveness against bacteria and fungi. The structural formulas of these derivatives were confirmed by elemental analysis and spectral studies (Behalo et al., 2013), (Özyanik et al., 2012).
Antioxidant and Antitumor Activities:
- Some derivatives synthesized from this compound have been evaluated for their antitumor and antioxidant activities. These studies revealed that most of the synthesized compounds demonstrated potent to weak activities in these areas (Behalo et al., 2017).
Synthesis of Derivatives and Their Potential
- The chemical reactivity of this compound has been leveraged to synthesize a variety of derivatives with potential biological activities. These derivatives have been characterized by advanced spectroscopic methods, and their biological activities have been pre-screened to guide further pharmacological studies (Fedotov & Hotsulia, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications as therapeutic agents . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
Propiedades
IUPAC Name |
4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBIZGPHKHYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)
![N-(3,4-difluorophenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2818081.png)

![3-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2818083.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)
![1-(Oxolane-2-carbonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2818085.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)



